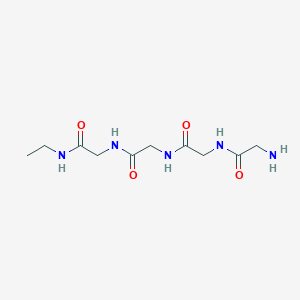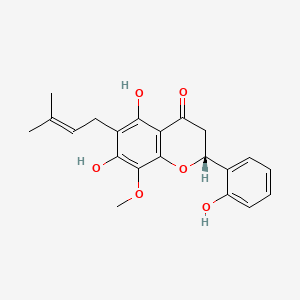
Dioflorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioflorin is a flavanone compound isolated from the roots of the plant Dioclea grandiflora. It has the chemical structure 5,7,20-trihydroxy-8-methoxy-6-(3-methyl-2-butenyl)flavanone . This compound is known for its various pharmacological properties, including antinociceptive effects, which make it a subject of interest in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioflorin involves the isolation of the compound from the roots of Dioclea grandiflora. The process typically includes the extraction of the plant material using solvents such as chloroform and ethanol . The extracts are then subjected to chromatographic techniques to isolate this compound along with other flavonoids .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the extraction and isolation from natural sources, specifically the roots of Dioclea grandiflora .
Análisis De Reacciones Químicas
Types of Reactions
Dioflorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Dioflorin has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dioflorin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in pain perception and inflammation . The compound’s antinociceptive effects are attributed to its ability to inhibit the transmission of nociceptive signals to the central nervous system .
Comparación Con Compuestos Similares
Dioflorin is compared with other similar flavonoid compounds, such as:
Dioclein: Another flavanone isolated from Dioclea grandiflora with similar pharmacological properties.
Dioclenol: A flavanonol with a structure similar to this compound, known for its analgesic effects.
Agrandol: A flavanone with antinociceptive properties, similar to this compound.
This compound is unique due to its specific chemical structure and the presence of the 3-methyl-2-butenyl group, which contributes to its distinct pharmacological activities .
Propiedades
Número CAS |
204127-54-8 |
|---|---|
Fórmula molecular |
C21H22O6 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2R)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)8-9-13-18(24)17-15(23)10-16(12-6-4-5-7-14(12)22)27-20(17)21(26-3)19(13)25/h4-8,16,22,24-25H,9-10H2,1-3H3/t16-/m1/s1 |
Clave InChI |
DWICVFARTYFNMY-MRXNPFEDSA-N |
SMILES isomérico |
CC(=CCC1=C(C2=C(C(=C1O)OC)O[C@H](CC2=O)C3=CC=CC=C3O)O)C |
SMILES canónico |
CC(=CCC1=C(C2=C(C(=C1O)OC)OC(CC2=O)C3=CC=CC=C3O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


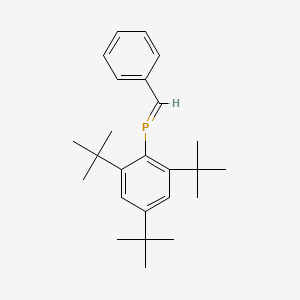
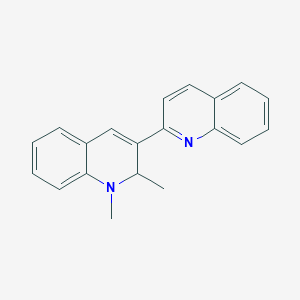
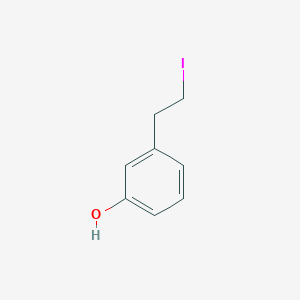
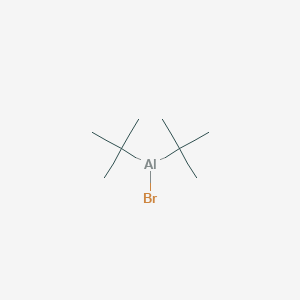

![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)

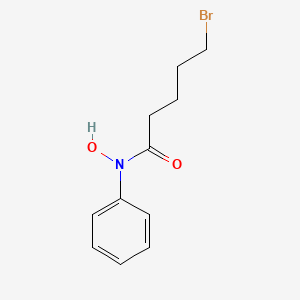

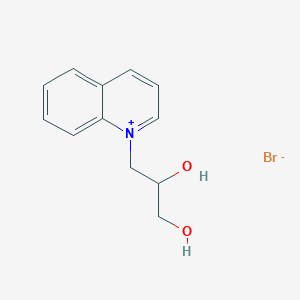
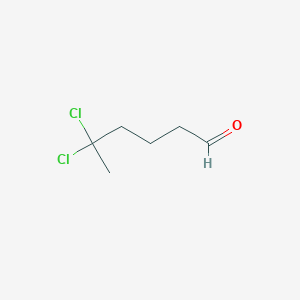
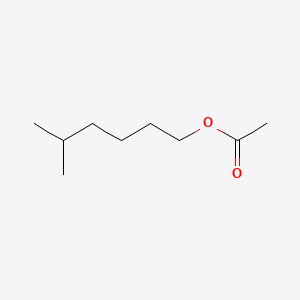
![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
